Benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]-
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Overview
Description
Benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]- is a complex organic compound that features a benzonitrile core substituted with a 3-bromophenylmethyl group and a 1,2,4-triazol-4-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]- typically involves multi-step organic reactions. One common method starts with the preparation of 4-(bromomethyl)benzonitrile, which is then reacted with 1,2,4-triazole under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom in the 3-bromophenylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzonitrile oxides.
Reduction: Formation of 4-aminobenzonitrile derivatives.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The 1,2,4-triazole moiety is known to interact with metal ions, which can play a role in its biological activity. The bromophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzonitrile
- 3-(Bromomethyl)benzonitrile
- 4-Bromo-3-methylbenzonitrile
Uniqueness
Benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]- is unique due to the presence of both the 3-bromophenylmethyl and 1,2,4-triazol-4-ylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The triazole ring enhances its binding affinity to biological targets, while the bromophenyl group contributes to its chemical reactivity .
Properties
CAS No. |
148869-37-8 |
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Molecular Formula |
C16H12BrN5 |
Molecular Weight |
354.20 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile |
InChI |
InChI=1S/C16H12BrN5/c17-15-3-1-2-14(8-15)10-22(21-11-19-20-12-21)16-6-4-13(9-18)5-7-16/h1-8,11-12H,10H2 |
InChI Key |
YCEWXWFQQPYQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN(C2=CC=C(C=C2)C#N)N3C=NN=C3 |
Origin of Product |
United States |
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